B1578793 Beta-Amyloid (12-22)

Beta-Amyloid (12-22)

Numéro de catalogue: B1578793
Poids moléculaire: 1354.6
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (12-22) is a useful research compound. Molecular weight is 1354.6. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (12-22) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (12-22) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Diagnostic Applications

Cerebrospinal Fluid (CSF) Biomarkers
Aβ peptides, including Aβ(12-22), are critical biomarkers in the diagnosis of AD. Elevated levels of soluble Aβ42 in the CSF have been associated with normal cognitive function, while lower levels correlate with mild cognitive impairment (MCI) and AD. Studies indicate that Aβ42 levels can effectively differentiate between these stages of cognitive decline, making them valuable for early diagnosis and monitoring disease progression .

PET Imaging
Positron Emission Tomography (PET) imaging using tracers that bind to amyloid plaques has become a standard diagnostic tool. The presence of Aβ deposits can be visualized in vivo, allowing for the assessment of amyloid burden in patients suspected of having AD. This non-invasive method aids in confirming diagnoses based on clinical assessments .

Therapeutic Applications

Immunotherapy
Aβ(12-22) has been utilized in immunotherapeutic approaches aimed at clearing amyloid plaques from the brain. Active and passive immunization strategies have been explored, with some monoclonal antibodies targeting specific forms of Aβ showing promise in clinical trials. For instance, the humanized IgG1 monoclonal antibody lecanemab has demonstrated efficacy in reducing amyloid burden and improving cognitive outcomes in early AD patients .

Drug Development
Research into small molecules and peptides that modulate Aβ aggregation is ongoing. Compounds that inhibit the formation of toxic oligomers or promote the clearance of existing plaques are being investigated as potential treatments for AD. The development of drugs targeting Aβ(12-22) specifically may provide new avenues for therapeutic intervention .

Mechanistic Studies

Pathophysiological Insights
Aβ(12-22) plays a crucial role in understanding the mechanisms underlying neurodegeneration in AD. Studies using transgenic mouse models have shown that Aβ accumulation leads to neurofibrillary tangle formation and synaptic dysfunction. The peptide's ability to induce neuroinflammation and neuronal toxicity highlights its importance as a target for therapeutic strategies aimed at modifying disease progression .

Aggregation Studies
Investigations into the aggregation properties of Aβ(12-22) contribute to our understanding of its structural biology and interactions with other proteins. Research has shown that variations in peptide length and sequence can significantly influence aggregation kinetics and toxicity profiles, which are critical for developing effective therapies .

Case Studies

Study Title Findings Implications
Amyloid β deposition, neurodegeneration, and cognitive decline in Alzheimer's DiseaseLongitudinal studies revealed correlations between Aβ deposition and cognitive decline ratesSupports the use of Aβ levels as predictive biomarkers for cognitive impairment
High cerebrospinal amyloid-β 42 is associated with normal cognitionHigher soluble Aβ42 levels correlated with better neuropsychological functionIndicates potential for using soluble Aβ as a therapeutic target
Amyloid β-based therapy for Alzheimer's diseaseRecent successes in clinical trials targeting Aβ suggest renewed focus on this pathwayHighlights potential for new drug development based on Aβ modulation

Propriétés

Poids moléculaire

1354.6

Séquence

VHHQKLVFFAE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.